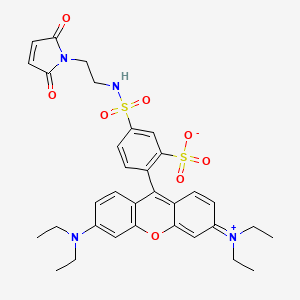
Lissamine rhodamine B C2 maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lissamine rhodamine B C2 maleimide is a red-fluorescent thiol-reactive dye. It is known for its fluorescence emission spectrum, which lies between those of tetramethylrhodamines and X-rhodamines. This compound can be excited by the 568 nm line of the Ar-Kr mixed gas laser, commonly used in confocal laser-scanning microscopes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The process typically involves the reaction of rhodamine B with maleic anhydride under controlled conditions to form the maleimide derivative .
Industrial Production Methods
Industrial production of Lissamine rhodamine B C2 maleimide involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
Lissamine rhodamine B C2 maleimide primarily undergoes thiol-reactive addition reactions. It reacts with thiol groups (-SH) to form stable thioether bonds. This reaction is highly selective and occurs rapidly under mild conditions .
Common Reagents and Conditions
The common reagents used in these reactions include thiol-containing compounds such as cysteine residues in proteins. The reactions are typically carried out in neutral or slightly acidic buffers to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions are thioether-linked conjugates, which are stable and retain the fluorescent properties of the original dye .
Scientific Research Applications
Lissamine rhodamine B C2 maleimide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying thiol-containing compounds and reactions.
Biology: Employed in labeling proteins and peptides for fluorescence microscopy and flow cytometry.
Medicine: Utilized in the development of diagnostic assays and imaging techniques.
Industry: Applied in the production of fluorescent markers and dyes for various applications
Mechanism of Action
The mechanism of action of Lissamine rhodamine B C2 maleimide involves its reaction with thiol groups to form stable thioether bonds. This reaction is facilitated by the maleimide group, which selectively reacts with thiols under mild conditions. The resulting conjugates retain the fluorescent properties of the dye, allowing for their use in various imaging and labeling applications .
Comparison with Similar Compounds
Similar Compounds
Rhodamine Red C2 maleimide: Similar in structure and fluorescence properties but may differ in specific applications and reactivity.
Tetramethylrhodamine maleimide: Another thiol-reactive dye with similar spectral properties but different excitation and emission maxima.
Texas Red maleimide: Known for its strong fluorescence and stability, used in similar applications but with different spectral characteristics
Uniqueness
Lissamine rhodamine B C2 maleimide is unique due to its specific fluorescence emission spectrum and its ability to be excited by the 568 nm line of the Ar-Kr mixed gas laser. This makes it particularly useful in confocal laser-scanning microscopy and other fluorescence-based techniques .
Properties
Molecular Formula |
C33H36N4O8S2 |
|---|---|
Molecular Weight |
680.8 g/mol |
IUPAC Name |
2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[2-(2,5-dioxopyrrol-1-yl)ethylsulfamoyl]benzenesulfonate |
InChI |
InChI=1S/C33H36N4O8S2/c1-5-35(6-2)22-9-12-25-28(19-22)45-29-20-23(36(7-3)8-4)10-13-26(29)33(25)27-14-11-24(21-30(27)47(42,43)44)46(40,41)34-17-18-37-31(38)15-16-32(37)39/h9-16,19-21,34H,5-8,17-18H2,1-4H3 |
InChI Key |
DQXHXGVMMHCNQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCN5C(=O)C=CC5=O)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


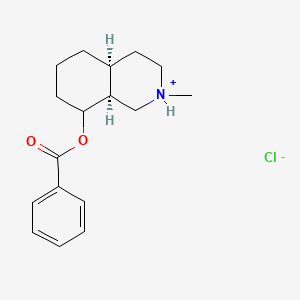
![Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]-](/img/structure/B13786674.png)
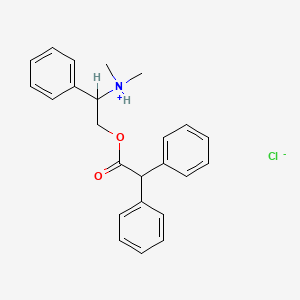

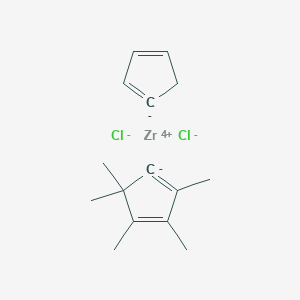
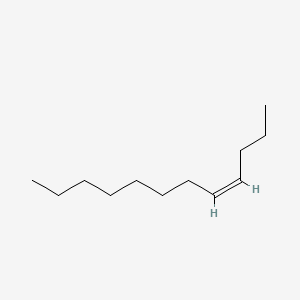
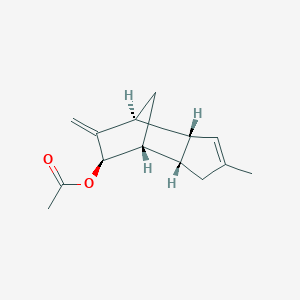
![N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine](/img/structure/B13786708.png)
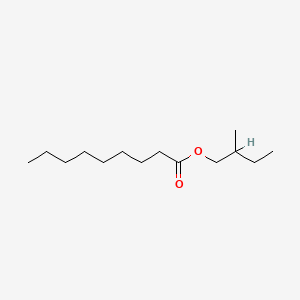

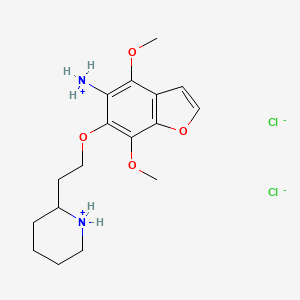
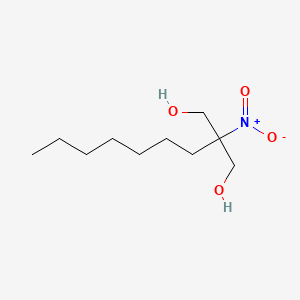

![tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate](/img/structure/B13786738.png)
